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Compound of Interest

Compound Name: 2-Bromo-3,5-dinitroaniline

Cat. No.: B15421743 Get Quote

A notable absence of crystallographic data exists for 2-Bromo-3,5-dinitroaniline in publicly

accessible databases. Researchers seeking to understand the solid-state properties of this

molecule may find value in comparative data from structurally similar compounds. This guide

provides a detailed comparison of the X-ray crystallography data for two related brominated

aniline derivatives: 2-Bromo-4,6-dinitroaniline and 4-Bromo-2,6-dimethylaniline.

This guide is intended for researchers, scientists, and drug development professionals, offering

a comprehensive look at the available crystallographic data and the experimental protocols

used to obtain it. The information presented for these alternative compounds can serve as a

valuable reference point for predicting the structural characteristics of 2-Bromo-3,5-
dinitroaniline.

Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for 2-Bromo-4,6-

dinitroaniline and 4-Bromo-2,6-dimethylaniline, providing a clear and objective comparison of

their solid-state structures.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b15421743?utm_src=pdf-interest
https://www.benchchem.com/product/b15421743?utm_src=pdf-body
https://www.benchchem.com/product/b15421743?utm_src=pdf-body
https://www.benchchem.com/product/b15421743?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15421743?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter 2-Bromo-4,6-dinitroaniline
4-Bromo-2,6-
dimethylaniline

Chemical Formula C₆H₄BrN₃O₄ C₈H₁₀BrN

Molecular Weight 262.03 g/mol 200.07 g/mol

Crystal System Monoclinic Monoclinic

Space Group P 2₁/n P 2₁/c

Unit Cell Dimensions

a 6.6955 (2) Å 20.141 (4) Å

b 7.7720 (2) Å 5.150 (1) Å

c 16.0608 (4) Å 17.300 (4) Å

α 90° 90°

β 95.4182 (14)° 111.53 (3)°

γ 90° 90°

Volume 832.03 (4) Å³ 1669.3 (7) Å³

Z 4 8

Temperature 173 K 294 (2) K

Radiation Type Mo Kα Mo Kα

Diffractometer Bruker APEXII CCD Enraf–Nonius CAD-4

R-factor 0.033 0.064

wR-factor 0.083 0.166

Experimental Protocols
The methodologies employed in the crystallographic analysis of these compounds are crucial

for understanding the reliability and context of the data.

2-Bromo-4,6-dinitroaniline:
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Single crystals suitable for X-ray analysis were obtained by the slow evaporation of a solution

of the compound in dichloromethane (CH₂Cl₂).[1] A yellow block-shaped crystal with

dimensions 0.20 x 0.15 x 0.08 mm was selected for data collection.[1]

Data were collected on a Bruker APEXII CCD diffractometer using Mo Kα radiation (λ =

0.71073 Å) at a temperature of 173 K.[1] A multi-scan absorption correction was applied using

SADABS.[1] The structure was solved using SHELXS97 and refined by full-matrix least-

squares on F² using SHELXL2013.[1] All hydrogen atoms were positioned geometrically and

refined using a riding model.[1]

4-Bromo-2,6-dimethylaniline:

The crystals of 4-Bromo-2,6-dimethylaniline were obtained by dissolving the compound in

hexane and allowing the solvent to evaporate slowly at room temperature over approximately

seven days.[2] A crystal with dimensions 0.40 x 0.20 x 0.20 mm was used for the X-ray

diffraction study.[3]

Data collection was performed on an Enraf–Nonius CAD-4 diffractometer with Mo Kα radiation

(λ = 0.71073 Å) at a temperature of 294 K.[3] An absorption correction was applied using ψ-

scans.[2][3] The structure was solved with SHELXS97 and refined with SHELXL97.[3]

Hydrogen atoms were positioned geometrically and refined as riding atoms.[3]

General Experimental Workflow for Single-Crystal X-
ray Diffraction
The following diagram illustrates a typical workflow for determining the crystal structure of a

small molecule, from crystal selection to data analysis and structure validation.
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A generalized workflow for single-crystal X-ray diffraction analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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